molecular formula C15H15BrN2OS B12477437 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

Cat. No.: B12477437
M. Wt: 351.3 g/mol
InChI Key: OWKRUTKNHMWOPV-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a heterocyclic compound that incorporates a thiazole ring, a bromophenyl group, and a cyclopentanecarboxamide moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide typically involves the reaction of 2-(4-bromophenyl)-4-thiazolamine with cyclopentanecarboxylic acid derivatives under specific conditions. For instance, one method involves mixing 2-(4-bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid in dichloromethane, catalyzed by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole monohydrate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as azides or halides .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it might interfere with cell division and induce apoptosis through pathways involving key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide moiety with the thiazole and bromophenyl groups.

Properties

Molecular Formula

C15H15BrN2OS

Molecular Weight

351.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide

InChI

InChI=1S/C15H15BrN2OS/c16-12-7-5-10(6-8-12)13-9-20-15(17-13)18-14(19)11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18,19)

InChI Key

OWKRUTKNHMWOPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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